molecular formula C18H24FN5O B15119970 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine

Cat. No.: B15119970
M. Wt: 345.4 g/mol
InChI Key: QMEPPVVKRQCSCU-UHFFFAOYSA-N
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Description

4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a fluoromethoxyphenyl group and a dimethylpyrimidinylamine moiety

Properties

Molecular Formula

C18H24FN5O

Molecular Weight

345.4 g/mol

IUPAC Name

4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C18H24FN5O/c1-22(2)18-20-7-6-17(21-18)24-10-8-23(9-11-24)13-14-4-5-16(25-3)15(19)12-14/h4-7,12H,8-11,13H2,1-3H3

InChI Key

QMEPPVVKRQCSCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-fluoro-4-methoxybenzyl chloride and N,N-dimethylpyrimidin-2-amine.

    Formation of Piperazine Derivative: The 3-fluoro-4-methoxybenzyl chloride is reacted with piperazine to form 4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine.

    Coupling Reaction: The piperazine derivative is then coupled with N,N-dimethylpyrimidin-2-amine under suitable conditions, such as the presence of a base and a coupling agent, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context of its use.

Comparison with Similar Compounds

4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

    4-{4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine: This compound features a chloro substituent instead of a fluoro substituent, which may alter its chemical and biological properties.

    4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-diethylpyrimidin-2-amine: The presence of diethyl groups instead of dimethyl groups can influence the compound’s reactivity and interaction with molecular targets.

    4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine: The position of the amine group on the pyrimidine ring can affect the compound’s overall properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological behavior.

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